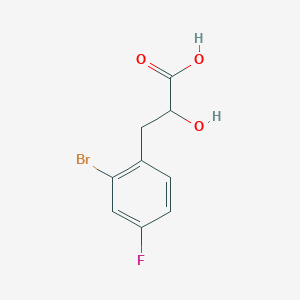
3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H8BrFO3 It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a hydroxyl group and a carboxylic acid group on a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method is the electrophilic aromatic substitution reaction where a phenylpropanoic acid is treated with bromine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine and fluorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Hydroxy-4-fluorophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the bromine and fluorine atoms.
Scientific Research Applications
3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- 2-Bromo-4-fluorobenzoic acid
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness
3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the hydroxyl and carboxylic acid groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H8BrFO3 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
InChI Key |
ACZOGSMPJJRTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


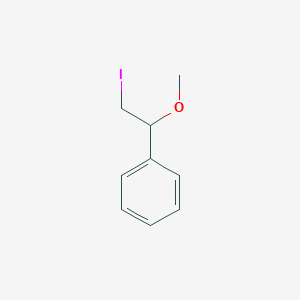
![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)

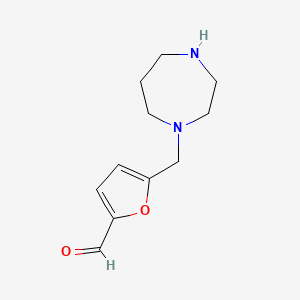
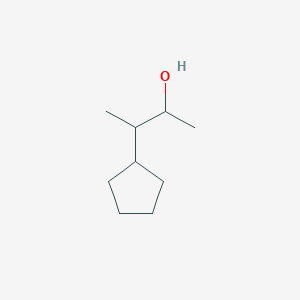
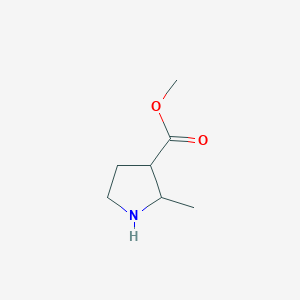
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
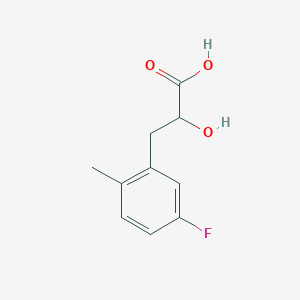
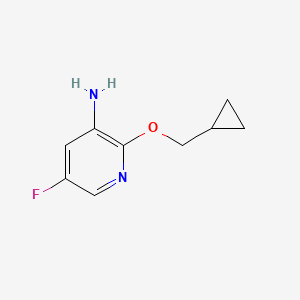
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
